molecular formula C10H11N3S B038805 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine CAS No. 120546-68-1

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine

Cat. No. B038805
M. Wt: 205.28 g/mol
InChI Key: SEEZVZNOLHALOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of isoquinolines and has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways involved in the progression of diseases. The compound has been shown to inhibit the activity of various kinases, including Akt and MAPK, which are involved in cell proliferation and survival.

Biochemical And Physiological Effects

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the progression of cancer. In addition, the compound has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to have high efficacy in various in vitro and in vivo models, which make it an attractive candidate for drug development. However, the limitations of using this compound include its high cost and limited availability. The synthesis of the compound is complex and requires specialized equipment, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This will provide insight into the potential therapeutic applications of the compound. Another direction is to optimize the synthesis method of the compound to make it more cost-effective and scalable. This will enable the production of larger quantities of the compound for further research and drug development. Finally, future research can focus on the development of novel derivatives of the compound with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine involves the reaction of 2-aminobenzothiazole with a variety of aldehydes in the presence of a Lewis acid catalyst. The reaction proceeds through a one-pot, three-component condensation reaction, which results in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent anti-proliferative and anti-inflammatory properties, which make it an attractive candidate for drug development.

properties

CAS RN

120546-68-1

Product Name

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinolin-2-amine

InChI

InChI=1S/C10H11N3S/c11-10-13-8-2-1-6-3-4-12-5-7(6)9(8)14-10/h1-2,12H,3-5H2,(H2,11,13)

InChI Key

SEEZVZNOLHALOJ-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC3=C2SC(=N3)N

Canonical SMILES

C1CNCC2=C1C=CC3=C2SC(=N3)N

synonyms

Thiazolo[4,5-h]isoquinolin-2-amine, 6,7,8,9-tetrahydro- (9CI)

Origin of Product

United States

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